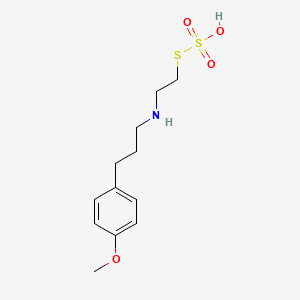
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C13H21NO4S2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate typically involves the reaction of 3-(p-Methoxyphenyl)propylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiosulfates.
Wissenschaftliche Forschungsanwendungen
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The methoxyphenyl group may contribute to the compound’s ability to interact with biological membranes and proteins, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl sulfonate
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiol
Uniqueness
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21224-54-4 |
|---|---|
Molekularformel |
C12H19NO4S2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-methoxy-4-[3-(2-sulfosulfanylethylamino)propyl]benzene |
InChI |
InChI=1S/C12H19NO4S2/c1-17-12-6-4-11(5-7-12)3-2-8-13-9-10-18-19(14,15)16/h4-7,13H,2-3,8-10H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
PLABENSBAIEBPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)


pentasilolane](/img/structure/B14706902.png)
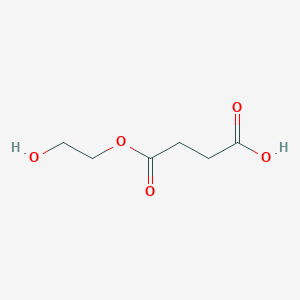

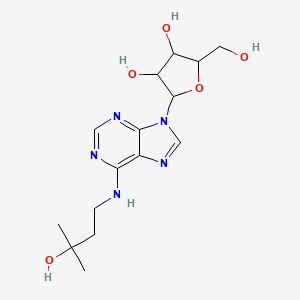
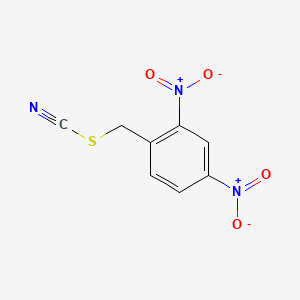

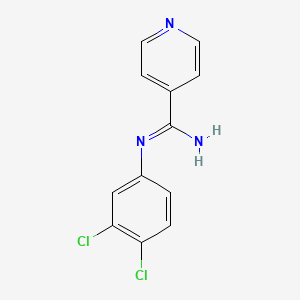
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
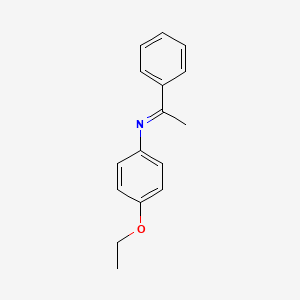
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
